Bromine Content: Two Bromine Atoms (vs. One in 4-(2-Bromoacetyl)benzonitrile) Confers Enhanced Electrophilic Reactivity
4-(2,2-Dibromoacetyl)benzonitrile contains two bromine atoms on the acetyl moiety, whereas its closest mono-brominated analog, 4-(2-bromoacetyl)benzonitrile, contains only one bromine atom . The presence of two bromine atoms significantly enhances the electrophilic reactivity of the α-carbon toward nucleophilic attack, enabling distinct substitution chemistry and different reaction kinetics . In studies of phenylhalomethylketones as GSK-3 inhibitors, dibromo methyl keto compounds exhibited IC50 values in the micromolar range, while their mono-bromo counterparts showed different inhibitory profiles [1].
| Evidence Dimension | Halogen atom count and resulting electrophilic reactivity |
|---|---|
| Target Compound Data | 2 bromine atoms; molecular weight 302.95 g/mol |
| Comparator Or Baseline | 4-(2-Bromoacetyl)benzonitrile: 1 bromine atom; molecular weight 224.05 g/mol |
| Quantified Difference | 100% increase in bromine atom count; approximate 35% increase in molecular weight |
| Conditions | Structural comparison based on molecular formula and IUPAC nomenclature |
Why This Matters
The dibromoacetyl moiety provides a distinct reactivity window for nucleophilic substitution reactions that cannot be replicated by mono-bromo analogs, directly affecting synthetic route design and product outcomes.
- [1] Perez, D.I., et al. (2011). Switching Reversibility to Irreversibility in Glycogen Synthase Kinase 3 Inhibitors: Clues for Specific Design of New Compounds. J. Med. Chem. 54, 4042–4056. View Source
